SPDP-PEG4-acid
Overview
Description
SPDP-PEG4-acid is a compound that combines the properties of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) and PEG4 (a polyethylene glycol spacer with four ethylene glycol units). This compound is primarily used as a crosslinker in biochemical and biotechnological applications due to its ability to form stable, yet cleavable, linkages between molecules. The presence of the polyethylene glycol spacer enhances the solubility and flexibility of the compound, making it suitable for various conjugation reactions .
Mechanism of Action
Target of Action
SPDP-PEG4-acid is a PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are proteins with primary amines and sulfhydryl groups .
Mode of Action
This compound contains an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the other . The NHS ester effectively conjugates to lysines, N-termini of peptides, and other primary amines . The pyridyldithiol group forms a disulfide bond with reduced cysteines and other sulfhydryl groups, providing a stable but cleavable bond .
Biochemical Pathways
The this compound linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This system is crucial for regulating the concentration of specific proteins and degrading misfolded proteins.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEGylation. The 4-unit polyethylene glycol (PEG) spacer arm confers greater solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers . This increased solubility can enhance the bioavailability of the compound.
Result of Action
The result of this compound action is the formation of a stable but cleavable bond between two proteins . This bond can be cleaved with reducing agents such as dithiothreitol (DTT) . The cleavage of this bond can be used to control the activity of the target protein, allowing for precise control over cellular processes.
Action Environment
The action of this compound is influenced by the pH of the environment. The coupling reaction of the NHS ester with primary amines usually occurs in phosphate, carbonate/bicarbonate, or borate buffers with a pH value of 7 to 8 .
Biochemical Analysis
Biochemical Properties
SPDP-PEG4-acid plays a crucial role in biochemical reactions, particularly in the formation of PROTAC molecules . The SPDP crosslinker in this compound is reactive towards thiol groups, enabling it to interact with enzymes, proteins, and other biomolecules that contain these groups . The nature of these interactions involves the formation of disulfide bonds, which can be cleaved under reducing conditions .
Cellular Effects
This compound influences cell function by enabling the selective degradation of target proteins . This is achieved through the formation of PROTAC molecules, which exploit the intracellular ubiquitin-proteasome system . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely dependent on the specific target protein being degraded .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTAC molecules . These molecules contain two different ligands connected by a linker like this compound . One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely related to its role in PROTACs . The stability and degradation of this compound would be dependent on the conditions of the experiment, particularly the presence of reducing agents that can cleave the disulfide bond . Long-term effects on cellular function would be related to the sustained degradation of the target protein .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically reported and would likely depend on the specific PROTAC being studied . It is reasonable to expect that higher dosages would lead to increased degradation of the target protein, up to a certain threshold .
Metabolic Pathways
This compound itself is not directly involved in metabolic pathways . The PROTACs it helps form can influence metabolic pathways by degrading key regulatory proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its membrane permeability . This allows for intracellular crosslinking reactions .
Subcellular Localization
The subcellular localization of this compound is not specifically known and would likely depend on the specific PROTAC being studied . Given its role in protein degradation, it is likely to be found in proximity to the proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG4-acid involves the conjugation of SPDP with a PEG4 spacer. The process typically starts with the activation of the carboxyl group of the PEG4 spacer using a coupling reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester then reacts with the amine group of SPDP to form the final product. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
SPDP-PEG4-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond in SPDP can be cleaved using reducing agents like dithiothreitol (DTT), resulting in the formation of free thiol groups.
Common Reagents and Conditions
NHS Ester Reactions: Typically performed at pH 7-8 in phosphate or carbonate buffers.
Disulfide Reduction: Carried out using reducing agents such as DTT at pH 7-9.
Major Products Formed
Amide Bonds: Formed through the reaction of the NHS ester with primary amines.
Free Thiols: Generated by the reduction of the disulfide bond.
Scientific Research Applications
SPDP-PEG4-acid is widely used in scientific research due to its versatility and effectiveness in various applications:
Protein Conjugation: Used to link proteins through amine-to-amine or amine-to-sulfhydryl crosslinks, facilitating the study of protein interactions and functions
Drug Delivery: Enhances the solubility and stability of drug molecules, improving their delivery and efficacy.
Bioconjugation: Used in the development of bioconjugates for diagnostic and therapeutic purposes.
PROTACs: Acts as a linker in proteolysis-targeting chimeras (PROTACs), enabling selective protein degradation.
Comparison with Similar Compounds
SPDP-PEG4-acid is unique due to its combination of SPDP and PEG4, which provides both stability and flexibility. Similar compounds include:
SPDP-PEG3-acid: Contains a shorter PEG spacer, resulting in different solubility and flexibility properties.
SPDP-PEG8-acid: Contains a longer PEG spacer, offering greater solubility but potentially reduced stability.
PEG12-SPDP: Features a much longer PEG spacer, providing even greater solubility and flexibility.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O7S2/c22-17(5-16-29-30-18-3-1-2-6-21-18)20-7-9-26-11-13-28-15-14-27-12-10-25-8-4-19(23)24/h1-3,6H,4-5,7-16H2,(H,20,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDPYTZOKIVWAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127165 | |
Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301127165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581065-97-6 | |
Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581065-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301127165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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